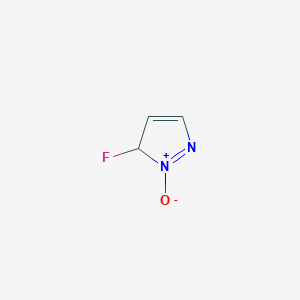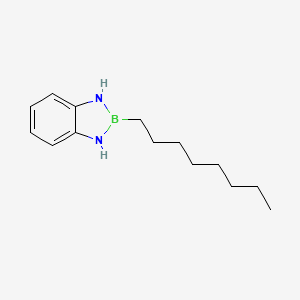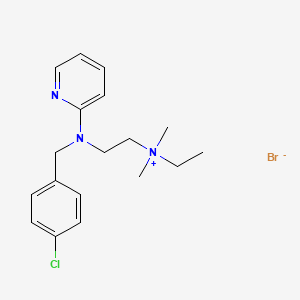![molecular formula C18H12N2O2 B12636320 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 919533-31-6](/img/structure/B12636320.png)
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a fused pyrazole ring system with two phenyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler analog without the fused pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different substituents and properties.
Uniqueness
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is unique due to its specific fused ring structure and the presence of two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919533-31-6 |
|---|---|
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1,7-diphenylpyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-16(12-18(22)20(17)19)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OCAJDZHJXZXHQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)

![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)

![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
